4-Bromoisoxazole

Overview

Description

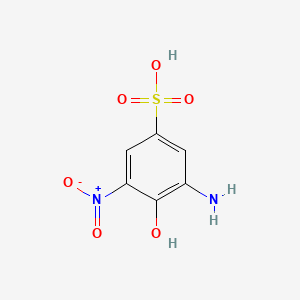

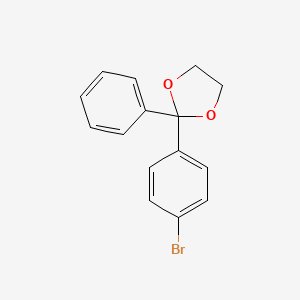

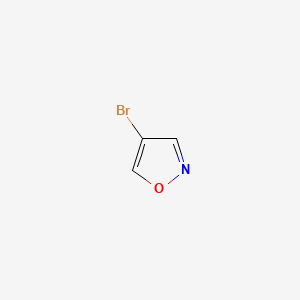

4-Bromoisoxazole is a halogenated derivative of isoxazole, a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. The presence of the bromine atom at the 4-position of the isoxazole ring significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through various methods. One approach involves the chlorinative cyclization of (E/Z)-alkynyl-O-methyl oximes using N-bromosuccinimide (NBS) to generate 4-bromo- and 4-iodoisoxazoles . Another method includes the bromination of isoxazoles containing a pendant alcohol or carboxylic acid functional group, leading to the formation of 4-bromo-spiro-isoxazolines . Additionally, 4-bromomethyl-2-chlorooxazole has been synthesized and used as a versatile building block for cross-coupling reactions to produce various 2,4-disubstituted oxazoles .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole revealed torsion angles between the aryl groups and the central ring system, indicating the influence of substituents on the overall molecular conformation . The 13C NMR spectroscopy provided insights into the electronic environment of the carbon atoms in the isoxazole ring, particularly the C4 position, which is directly affected by the presence of the bromine atom .

Chemical Reactions Analysis

This compound and its derivatives exhibit a range of reactivities that are useful in synthetic chemistry. They can undergo palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, to form various substituted oxazoles . Halogen-lithium exchange reactions have also been demonstrated with 4-bromo-2,3-dihydroisoxazoles, allowing for further functionalization at the 4-position . The reactivity of this compound derivatives can be compared with similar compounds through experiments like methanolysis and azidation, providing insights into their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the bromine substituent. The basicity, solubility, and acidity can vary depending on the nature of the substituents and the solvent polarity . The presence of the bromine atom also affects the compound's spectroscopic properties, as seen in the NMR chemical shifts and the correlation with electronic effects of other substituents on the isoxazole ring . These properties are crucial for the application of this compound derivatives in medicinal chemistry and materials science.

Scientific Research Applications

Synthesis of 4-Bromoisoxazole Derivatives

Jianxiao Li and colleagues (2019) developed an efficient palladium-catalyzed protocol for synthesizing 4-bromoisoxazoles derivatives from O-methyl oximes. This process offers a novel route for directly accessing this compound with good functional group tolerance and high atom efficiency (Li et al., 2019).

Synthesis of 4-Organoselenylisoxazoles

Adriane Sperança and colleagues (2013) described the synthesis of 4-organoselenylisoxazoles through an intramolecular cyclization process. These compounds could then be converted into 4-bromoisoxazoles via a Br/Se exchange reaction (Sperança et al., 2013).

NMR Spectroscopy and Structural Analysis

Jia-Yu Yu and associates (2015) conducted 13C NMR spectroscopy on 3,5-diaryl-4-bromoisoxazoles, providing insights into the structural aspects and the effect of substituents on these compounds (Yu et al., 2015).

Application in Medicinal Chemistry

M. Espahbodinia and team (2017) synthesized N-3-bromoisoxazolin-5-yl substituted 2,3-benzodiazepines as noncompetitive AMPAR antagonists, highlighting the potential use of this compound derivatives in drug discovery (Espahbodinia et al., 2017).

Anticancer Research

P. Das and colleagues (2015) synthesized a series of 4-bromo spiro-isoxazolines and evaluated their antiproliferative activity against cancer cell lines, demonstrating the relevance of this compound derivatives in cancer research (Das et al., 2015).

Safety and Hazards

4-Bromoisoxazole is classified as Acute Tox. 4 Oral according to the GHS classification . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are recommended .

Future Directions

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their significance, there is a continuous need to develop new eco-friendly synthetic strategies . The development of metal-free synthetic routes for the synthesis of isoxazoles is one such direction . Furthermore, isoxazoles are synthetically useful due to the presence of the labile N–O bond in the isoxazole ring, which allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds .

Mechanism of Action

Mode of Action

For instance, some isoxazole derivatives have been synthesized using different R groups of 3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones . The exact interaction of 4-Bromoisoxazole with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole

Result of Action

Functionalized isoxazole scaffolds show different biological activities such as anticancer, potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity . The specific effects of this compound would require further investigation.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. For instance, an environmentally benign synthesis of isoxazoles was developed using oxone (an oxidizing agent) in a water medium . .

properties

IUPAC Name |

4-bromo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDVIGFQMLUJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397518 | |

| Record name | 4-Bromoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97925-43-4 | |

| Record name | 4-Bromoisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromoisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)